(R)-4-(3,4-Dichlorophenyl)-1-tetralone is a key chiral intermediate used in the synthesis of Sertraline [(cis)-(1R,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine]. Sertraline is classified as a selective serotonin reuptake inhibitor (SSRI) and has been a subject of significant research interest due to its therapeutic potential. []
(R)-4-(3,4-Dichlorophenyl)-1-tetralone is a chiral compound with significant relevance in medicinal chemistry, particularly as a precursor in the synthesis of selective serotonin reuptake inhibitors. It features a tetralone backbone with a 3,4-dichlorophenyl substituent, which enhances its pharmacological properties. This compound is primarily studied for its applications in the synthesis of sertraline, an antidepressant medication.
The compound is classified under the category of organic compounds known as tetralones, which are cyclic ketones characterized by a fused bicyclic structure. The specific classification of (R)-4-(3,4-Dichlorophenyl)-1-tetralone can be found in chemical databases such as PubChem, where it is indexed with the CAS number 155748-61-1 .
The synthesis of (R)-4-(3,4-Dichlorophenyl)-1-tetralone can be achieved through various methods:
The molecular formula for (R)-4-(3,4-Dichlorophenyl)-1-tetralone is , with a molecular weight of 291.17 g/mol. The InChI representation is:
The structural characteristics can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to provide insights into its geometry and functional groups.
(R)-4-(3,4-Dichlorophenyl)-1-tetralone participates in several chemical reactions that facilitate its conversion into biologically active compounds:
The mechanism by which (R)-4-(3,4-Dichlorophenyl)-1-tetralone exerts its effects primarily relates to its role as a precursor in the synthesis of sertraline. Sertraline functions as a selective serotonin reuptake inhibitor by blocking the reabsorption of serotonin in the brain, thereby increasing its availability at synaptic sites. This mechanism underlies its efficacy in treating depression and anxiety disorders .
The physical properties of (R)-4-(3,4-Dichlorophenyl)-1-tetralone include:
These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.
(R)-4-(3,4-Dichlorophenyl)-1-tetralone finds significant applications in:
The (R)-4-(3,4-dichlorophenyl)-1-tetralone compound features a distinctive bicyclic framework consisting of a benzene ring fused to a cyclohexanone system, creating the fundamental tetralone (3,4-dihydronaphthalen-1(2H)-one) scaffold. This chiral molecule possesses a molecular formula of C₁₆H₁₂Cl₂O and a molecular weight of 291.17-291.18 g/mol, with a melting point range of 97-99°C [6] [7]. The crucial stereogenic center at the C4 position of the tetralone ring creates the basis for enantiomeric differentiation. This chiral carbon connects directly to the 3,4-dichlorophenyl substituent, which provides distinctive electronic properties due to the electron-withdrawing chlorine atoms. The rigid, planar aromatic system combined with the flexible cyclohexanone ring creates a unique three-dimensional architecture that profoundly influences its chemical behavior and biological interactions. The ketone functionality at the C1 position serves as a versatile handle for chemical transformations, particularly in pharmaceutical synthesis pathways [3] [6].
The investigation of tetralone derivatives has evolved significantly since the early 20th century, with substantial research acceleration occurring in the 1970-1990s as their pharmaceutical relevance became apparent. The historical development of chiral tetralone chemistry is deeply intertwined with medicinal chemistry advances, particularly in the psychotropic drug domain. Naturally occurring tetralone derivatives were first isolated from various plant species, including Juglans mandshurica (Manchurian walnut) and New Caledonian Zygogynum species, where they demonstrated intriguing biological activities such as cytotoxic effects against KB cancer cell lines (IC₅₀ = 1.4 μM) and antifungal properties [5]. These natural discoveries stimulated synthetic efforts to produce structurally optimized analogs. The synthetic breakthrough came with the development of aluminum-catalyzed Friedel-Crafts arylation reactions that enabled efficient construction of the 4-aryl tetralone scaffold. This methodology represented a significant advancement over earlier multi-step approaches, allowing direct access to racemic 4-(3,4-dichlorophenyl)-1-tetralone in yields exceeding 60% from commercially available starting materials like 1-naphthol and o-dichlorobenzene [2]. The emerging recognition of the profound pharmacological differences between enantiomers subsequently drove intensive research into stereoselective synthesis and resolution techniques for this important class of compounds.
The (R)-enantiomer of 4-(3,4-dichlorophenyl)-1-tetralone has attained exceptional importance in pharmaceutical manufacturing due to its role as the crucial precursor to sertraline, the active ingredient in the widely prescribed antidepressant Zoloft®. The enantiomeric purity at this intermediate stage substantially simplifies the final synthesis by reducing the possible stereoisomers of sertraline from four to two, thereby dramatically improving process efficiency and yield [2]. This enantiomer's significance is further amplified by the commercial scale of sertraline production, which exceeded 100 metric tons annually at peak manufacturing. The strict regulatory requirements for enantiomeric purity in pharmaceutical intermediates necessitated the development of specialized purification technologies, with Pfizer implementing industrial-scale chiral chromatography as the first FDA-approved commercial API production method using this technique [2]. The economic impact of efficient (R)-enantiomer production is substantial, as evidenced by sertraline achieving $3.3 billion annual sales in 2005 before patent expiration. Beyond sertraline synthesis, this enantiopure tetralone has demonstrated promising pharmacological activities in its own right, including PPAR-γ binding affinity (Ki = 4.7-17.9 μM) and selective cytotoxicity against various cancer cell lines [5]. The structural versatility of the molecule allows for diverse chemical modifications, positioning it as a valuable building block for novel therapeutic agents targeting central nervous system disorders, metabolic diseases, and oncology applications.
Table 1: Physicochemical Properties of (R)-4-(3,4-Dichlorophenyl)-1-tetralone
Property | Value | Reference Source |
---|---|---|
CAS Registry Number | 79560-19-3 | [6] |
Molecular Formula | C₁₆H₁₂Cl₂O | [7] |
Molecular Weight | 291.17-291.18 g/mol | [6] |
Melting Point | 97-99°C | [6] [7] |
Boiling Point | 403.0±45.0°C (predicted) | [6] |
Density | 1.318±0.06 g/cm³ (predicted) | [6] |
Solubility Characteristics | Soluble in chloroform and methanol (with heating/sonication), insoluble in water | [6] [8] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8